N-ethylpentan-3-imine
Description
Structure
3D Structure
Properties
CAS No. |
15445-40-6 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-ethylpentan-3-imine |
InChI |
InChI=1S/C7H15N/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
InChI Key |
OINWXJAMTNHPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC)CC |
Origin of Product |
United States |
Synthetic Methodologies for N Ethylpentan 3 Imine
Classical Condensation Strategies
The most traditional and direct method for synthesizing N-ethylpentan-3-imine is through the condensation reaction of a ketone with a primary amine. This process, while straightforward, is governed by an equilibrium that necessitates specific conditions to achieve high yields. The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine. libretexts.orgmasterorganicchemistry.com
Direct Condensation of Pentan-3-one with N-ethylamine
The synthesis of this compound is fundamentally achieved by the direct reaction between pentan-3-one and ethylamine (B1201723). masterorganicchemistry.com This condensation reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. libretexts.org In the initial step, the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentan-3-one. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgrsc.org This intermediate is typically unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the imine. rsc.org
Table 1: Representative Conditions for Direct Condensation
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Pentan-3-one, Ethylamine | Ketone and primary amine precursors |
| Solvent | Toluene (B28343), Benzene, or Ethanol | To dissolve reactants and facilitate reaction |
| Temperature | Varies (often reflux) | To provide activation energy for the reaction |
| Catalyst | Acidic (e.g., p-TsOH, Acetic Acid) | To accelerate the rate of reaction |
| Water Removal | Dehydrating agent or azeotropic distillation | To drive the equilibrium toward product formation |
Acid Catalysis and pH Optimization in Imine Formation
The formation of imines is significantly accelerated by the presence of an acid catalyst. libretexts.orgmasterorganicchemistry.com The catalytic process involves two key steps. First, the acid protonates the carbonyl oxygen of pentan-3-one, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic ethylamine. masterorganicchemistry.com After the formation of the carbinolamine intermediate, the acid then protonates the hydroxyl group, converting it into a much better leaving group (-OH2+). libretexts.orglumenlearning.com This facilitates the elimination of water and the formation of the final imine product. libretexts.org
However, the reaction rate is highly dependent on the pH of the medium. The rate of imine formation is typically maximal at a weakly acidic pH, generally around 4 to 5. libretexts.orglibretexts.orglumenlearning.com
At very low pH (high acidity): Most of the ethylamine will be protonated to form its non-nucleophilic ammonium (B1175870) conjugate acid. This reduces the concentration of the free amine available to attack the carbonyl carbon, thus slowing down the initial addition step. libretexts.orglumenlearning.com
Careful control of pH is therefore crucial for optimizing the yield and reaction time for the synthesis of this compound.
Table 2: Effect of pH on Imine Formation Rate
| pH Range | Key Species | Rate-Limiting Factor | Reaction Rate |
|---|---|---|---|
| Low pH (<3) | Protonated Amine (R-NH3+) | Low concentration of nucleophile | Slow |
| Optimal pH (4-5) | Sufficient Acid and Free Amine | Balanced conditions | Maximum |
| High pH (>6) | Carbinolamine Intermediate | Slow dehydration (poor leaving group) | Slow |
Dehydrating Agents and Azeotropic Distillation Techniques
Given the reversible nature of imine formation, driving the reaction to completion requires the effective removal of the water byproduct, in accordance with Le Châtelier's principle. masterorganicchemistry.com Two primary strategies are employed for this purpose: the use of chemical dehydrating agents and physical removal through azeotropic distillation.
Dehydrating Agents: A common laboratory method involves adding a dehydrating agent directly to the reaction mixture. These agents chemically bind with water, effectively sequestering it from the equilibrium. Commonly used agents include:
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) : These salts form hydrates by absorbing water. masterorganicchemistry.comnih.gov
Molecular Sieves (e.g., 4Å): These are porous materials that trap small molecules like water within their structure, proving very effective for driving the reaction forward. masterorganicchemistry.comresearchgate.net
Azeotropic Distillation: For larger-scale reactions or when using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus is frequently used. nih.govwalisongo.ac.idpsu.edu The reaction mixture is heated to reflux, and the vapor, containing both the solvent and water, condenses in the side arm of the trap. As the condensate cools, the immiscible water separates and collects in the bottom of the trap, while the lighter organic solvent overflows and returns to the reaction flask. walisongo.ac.id This continuous removal of water effectively pulls the equilibrium towards the imine product. psu.edu However, this technique may be less suitable for reactions involving highly volatile amines like ethylamine, as the amine can also be removed from the reaction vessel along with the water and solvent. researchgate.net
Table 3: Comparison of Water Removal Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Dehydrating Agents | Chemical added to bind water (e.g., MgSO4, molecular sieves). researchgate.net | Simple setup, suitable for small scale and volatile amines. | Stoichiometric amounts needed, requires filtration after reaction. |
| Azeotropic Distillation | Continuous physical removal of water using a Dean-Stark trap. walisongo.ac.id | Highly efficient for driving equilibrium, suitable for larger scale. | Requires specific solvent, may remove low-boiling reactants like ethylamine. researchgate.net |
Advanced Catalytic Approaches to Imine Synthesis
While classical condensation is effective, modern synthetic chemistry has pursued more advanced catalytic methods to form imines under milder conditions, with greater efficiency, or through alternative reaction pathways. These approaches often utilize metal complexes or small organic molecules as catalysts.
Metal-Catalyzed Imine Formation
A variety of metal catalysts have been developed to promote imine synthesis, often through mechanisms other than direct condensation. These methods can include oxidative couplings or Lewis acid activation.
Lewis Acid Catalysis: Lewis acids can activate carbonyl groups toward nucleophilic attack, similar to Brønsted acids, but without the pH constraints. nih.gov Titanium(IV) chloride (TiCl4) is a powerful Lewis acid that can be used to promote the formation of imines from ketones and amines, often in high yield. thieme-connect.de
Oxidative Reactions: Some methods generate imines through the aerobic oxidation of amines or the coupling of alcohols and amines. organic-chemistry.org For example, iron-catalyzed systems can use air as a green oxidant to synthesize imines directly from alcohols and amines, providing a more atom-economical route. organic-chemistry.org Similarly, catalysts based on silver, gold, or palladium have been employed in various oxidative and hydroamination reactions to generate imines. nih.govorganic-chemistry.org These methods bypass the formation of water altogether, avoiding the need for dehydrating conditions.
Table 4: Examples of Metal-Catalyzed Imine Synthesis
| Metal Catalyst | Reactant Types | Reaction Type | Advantage |
|---|---|---|---|
| Titanium (e.g., TiCl4) | Ketones/Aldehydes + Amines | Lewis Acid-Catalyzed Condensation thieme-connect.de | High reactivity, effective for hindered substrates. |
| Iron (e.g., FeCl3) | Alcohols + Amines | Aerobic Oxidative Coupling organic-chemistry.org | Uses air as oxidant, atom-economical. |
| Silver (e.g., Ag2CO3) | Secondary Amines | Oxidation organic-chemistry.org | Facilitates oxidation to ketimines. |
| Palladium (e.g., Pd(OAc)2) | Imines + Acid Chlorides + Alkynes | Multicomponent Reaction nih.gov | Access to complex molecular structures. |
Organocatalytic Routes to Imines
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a more environmentally benign alternative to metal-based systems. In the context of imine synthesis, organocatalysts typically function as Brønsted or Lewis acids/bases to activate the substrates.
Brønsted Acid Catalysis: Organic acids, such as phosphoric acids, can effectively catalyze multicomponent reactions that involve the in-situ formation of an imine. mdpi.com These catalysts function similarly to inorganic acids by activating the carbonyl group and facilitating the dehydration step. mdpi.com
Amine Catalysis: Chiral primary or secondary amines (e.g., proline and its derivatives) are well-known organocatalysts. nih.gov While often used in reactions that proceed via an iminium or enamine intermediate, the principles of their catalytic activity—activating substrates through transient covalent bond formation—are central to modern organocatalysis. researchgate.netresearchgate.net For the direct synthesis of an imine, a simple acid catalyst is generally more direct, but organocatalysts play a crucial role in subsequent, more complex transformations of the in-situ generated imine. nih.gov
Table 5: Common Organocatalysts in Imine-Related Reactions
| Catalyst Type | Example | Mode of Activation |
|---|---|---|
| Brønsted Acid | Phosphoric Acid mdpi.com | Protonates carbonyl, activates for nucleophilic attack. |
| Amino Acid | L-Proline nih.gov | Can act as an acid/base catalyst. |
| Bifunctional Catalyst | Cinchona Alkaloids researchgate.net | Activates both nucleophile and electrophile through hydrogen bonding. |
Photocatalytic Synthesis of Imine Compounds
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green alternatives to traditional methods. This approach utilizes light energy to drive chemical reactions, often under mild conditions. In the context of imine synthesis, photocatalysis typically involves the oxidative coupling of amines. The process is initiated by a photocatalyst that, upon light absorption, generates highly reactive species capable of promoting the oxidation of amines.
One common pathway involves the aerobic oxidation of amines, where molecular oxygen serves as the terminal oxidant. The photocatalyst, often a metal-organic framework (MOF) or a coordination complex, facilitates the transfer of electrons from the amine substrates to oxygen, leading to the formation of an imine and water. For instance, palladium-metalated porphyrin-based MOFs, such as PCN-222(Pd), have demonstrated high efficiency in the aerobic photo-oxidative cross-condensation of anilines with benzylic amines to yield various imines. acs.orgau.dk The reaction proceeds selectively under mild conditions, which is a significant advantage over classical methods that may require harsh oxidants or high temperatures. acs.orgau.dk
The synthesis of this compound via this method would theoretically involve the cross-condensation of pentan-3-amine and ethylamine. However, controlling selectivity in the cross-coupling of two different aliphatic amines can be challenging, with self-condensation often being a competing reaction. Research has shown that catalyst choice is crucial; for example, while non-metalated PCN-222 tends to favor self-condensation, metalated versions like PCN-222(Pd) can be tuned for selective cross-condensation. acs.org
Another photocatalytic route is the alkylation of imines, where a pre-formed imine reacts with an alkyl radical generated photocatalytically. nih.gov This method, however, is for the modification of an existing imine rather than its de novo synthesis from amines. The versatility of photocatalysis allows for a range of substrates to be used, although the substrate scope for aliphatic imine synthesis is an area of ongoing research. acs.org
Table 1: Examples of Photocatalytic Imine Synthesis Note: Data presented below are for analogous compounds, as specific research on the photocatalytic synthesis of this compound is not currently available.
| Starting Amines | Photocatalyst | Conditions | Imine Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzylic Amines (self-condensation) | PCN-222 | Visible light, O2 | Corresponding di-benzylimine | High | au.dk |
| Anilines and Benzylic Amines (cross-condensation) | PCN-222(Pd) | Visible light, O2, mild temp. | Cross-coupled imine | Moderate to High | acs.org |
Electrochemical Oxidation of Amines to Imines
Electrochemical synthesis offers a green and efficient alternative for the oxidation of amines to imines, avoiding the need for stoichiometric chemical oxidants and often operating under mild conditions. nih.govacs.org This method relies on the direct or mediated oxidation of an amine at an electrode surface. The oxidation of secondary amines is a direct route to imine formation. nih.gov
The general mechanism for the electrochemical oxidation of a simple aliphatic secondary amine involves the removal of an electron from the nitrogen atom to form a radical cation. This is followed by deprotonation at the α-carbon to yield a carbon-centered radical, which then undergoes a second electron transfer and deprotonation to form the imine. mdpi.com For the synthesis of this compound, this would entail the direct electrolysis of N-ethylpentan-3-amine.
Mediators can be employed to facilitate the oxidation at lower potentials and improve selectivity. Halogen ions, such as iodide, have been used in catalytic amounts to achieve high yields in the synthesis of imines from secondary amines under alkaline conditions. nih.gov In such a system, the halide is oxidized at the anode to a more reactive species, which then oxidizes the amine before being regenerated at the cathode, completing the catalytic cycle.
The choice of electrode material, solvent, and electrolyte are critical parameters that influence the efficiency and selectivity of the reaction. nih.gov For instance, studies have shown that using a platinum anode and a nickel cathode in an undivided cell with a catalytic amount of KI can effectively convert secondary amines to imines. researchgate.net While a wide range of amines have been successfully oxidized using electrochemical methods, the specific application to N-ethylpentan-3-amine synthesis from its corresponding secondary amine has not been detailed in the literature. However, the general principles are applicable.
Table 2: Conditions for Electrochemical Synthesis of Imines from Secondary Amines Note: The following data represent general conditions for analogous reactions, as specific data for this compound is not available.
| Substrate | Mediator/Catalyst | Electrode System (Anode/Cathode) | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Various Secondary Amines | KI (catalytic) | Platinum net / Nickel coil | Alkaline, 15°C, Undivided cell | 62-86% | nih.govresearchgate.net |
| Aliphatic Amines | None (Direct Oxidation) | Not specified | General electrochemical conditions | Variable | mdpi.com |
Green Chemistry Innovations in Imine Production
Solventless Reaction Conditions
The development of solvent-free, or neat, reaction conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. jocpr.com The synthesis of imines, traditionally carried out in organic solvents to facilitate the removal of water via azeotropic distillation, has been successfully adapted to solventless conditions. peerj.comscirp.orgscirp.org
One common approach is the simple mixing and grinding of a carbonyl compound and an amine at room temperature. jocpr.com This method is often facilitated by a catalytic amount of a solid acid. The reaction between an aldehyde or ketone and a primary amine proceeds by nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to the imine. libretexts.org In the context of this compound, this would involve the reaction of 3-pentanone (B124093) with ethylamine under solvent-free conditions.
Microwave irradiation has also been employed to accelerate imine formation under solvent-free conditions, often leading to significantly reduced reaction times and excellent yields. acs.org For example, the condensation of various aldehydes and ketones with (R)-2-methylpropane-2-sulfinamide in the presence of Ti(OEt)4 under microwave irradiation proceeds rapidly to afford the corresponding N-sulfinylimines in high purity without the need for a solvent. acs.org
Another technique involves carrying out the reaction without a solvent and then applying a vacuum to remove the water byproduct, driving the equilibrium towards the imine product. This method has been shown to produce imines in excellent yields without the need for any purification steps. scirp.org
Table 3: Examples of Solvent-Free Imine Synthesis Note: The data below illustrates the general applicability of solvent-free methods to imine synthesis.
| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes and Amines | Grinding, H2SO4 (catalytic) | 4-7 min | High | jocpr.com |
| Aldehydes/Ketones and (R)-t-BuSONH2 | Ti(OEt)4, Microwave | 10 min - 1 hr | Good to Excellent | acs.org |
| p-Tolualdehyde and o-toluidine | No solvent/catalyst, vacuum | 4.5 hr | 99% | scirp.org |
Application of Heterogeneous Catalysis
Heterogeneous catalysts are highly valued in green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. peerj.com In imine synthesis, solid acid catalysts are commonly used to facilitate the condensation reaction between amines and carbonyl compounds. peerj.comnih.gov
Materials such as Amberlyst® 15, a sulfonic acid-functionalized polystyrene resin, have proven to be effective and recyclable catalysts for the synthesis of a wide array of imines under solventless conditions at room temperature. peerj.com The acidic sites on the catalyst promote the dehydration of the carbinolamine intermediate. nih.gov Other solid acids like montmorillonite (B579905) K-10 clay, zeolites, and sulfated metal oxides have also been successfully employed. peerj.com
For the synthesis of this compound, a heterogeneous catalyst like Amberlyst® 15 could be used to promote the reaction between 3-pentanone and ethylamine. The catalyst can be simply filtered off at the end of the reaction and reused in subsequent batches.
In addition to condensation reactions, heterogeneous catalysts are also used in the reductive amination of carbonyl compounds, where an imine is formed in situ and then hydrogenated. researchgate.netacs.org Bimetallic catalysts, such as Pd-Cu/C, have shown high diastereoselectivity in the hydrogenation of imines, offering a green alternative to stoichiometric reducing agents. acs.org Furthermore, photocatalysis using heterogeneous materials like metal-organic frameworks (MOFs) represents a growing area of research for imine synthesis. acs.orgau.dk
Table 4: Heterogeneous Catalysts for Imine Synthesis Note: The table provides examples of heterogeneous catalysts used in the synthesis of various imines.
| Reaction Type | Catalyst | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Condensation | Amberlyst® 15 | Aldehydes/Ketones and Amines | Recyclable, solventless conditions | peerj.com |
| Reductive Amination | Pd-Cu/C | Prochiral Ketones and Amines | High diastereoselectivity, improved safety | acs.org |
| Photocatalytic Condensation | PCN-222(Pd) | Anilines and Benzylic Amines | Recyclable, mild conditions | acs.org |
Enzymatic Methods for Imine Generation
Biocatalysis, using isolated enzymes or whole-cell systems, offers an exceptionally green route for chemical synthesis due to its high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and the biodegradable nature of the catalysts. mdpi.com While the enzymatic synthesis of imines has been less explored compared to other transformations, recent advancements have demonstrated its feasibility.
A novel method for imine synthesis involves the oxidation of a primary amine catalyzed by a variant of D-amino acid oxidase from porcine kidney (pkDAO). mdpi.com In this system, the enzyme oxidizes an amine to a transient imine intermediate. This intermediate can then react with another, more nucleophilic amine present in the reaction mixture to form a new, more stable imine, with the release of ammonia. mdpi.com This process provides direct evidence for the enzymatic formation of a secondary imine from primary amines in an aqueous solution. mdpi.com
For the synthesis of this compound, a hypothetical enzymatic approach could involve the oxidation of pentan-3-amine by an appropriate oxidase to form the corresponding imine, which would then need to be captured or stabilized. Alternatively, a transaminase could potentially be engineered to catalyze the reaction between 3-pentanone and ethylamine. Imine reductases are another class of enzymes that are used in the synthesis of amines from imines, and their reverse reaction could, in principle, be exploited for imine synthesis under specific equilibrium conditions. mdpi.com
The primary challenge in enzymatic imine synthesis is the inherent instability of many imines in aqueous environments, where they are susceptible to hydrolysis back to the corresponding carbonyl and amine. mdpi.com However, the successful synthesis of stable imines in aqueous systems, as demonstrated with variant pkDAO, opens up new possibilities for the green production of these valuable chemical intermediates. mdpi.com
Reaction Mechanisms and Fundamental Reactivity of N Ethylpentan 3 Imine
Detailed Mechanisms of Nucleophilic Addition to the Imine Carbon
The carbon-nitrogen double bond in N-ethylpentan-3-imine is polarized, rendering the imine carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group, although generally, ketimines are less reactive than ketones. libretexts.org The addition of strong nucleophiles, such as organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds, is a key reaction for forming new carbon-carbon bonds. nih.govchemistrysteps.com
The mechanism proceeds via the direct attack of the nucleophile on the electrophilic imine carbon. This breaks the C=N pi bond, and the electrons are transferred to the nitrogen atom, forming a transient, unstable amide anion intermediate. Subsequent workup with a proton source, such as water, neutralizes this intermediate to yield a stable secondary amine. chemistrysteps.com It is important to note that unlike additions to carbonyls, the reaction typically stops after a single addition because the resulting negatively charged amide intermediate is unreactive toward a second equivalent of the organometallic reagent. chemistrysteps.comlibretexts.org
General Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile (e.g., the R' group from a Grignard reagent) attacks the electrophilic carbon of the C=N double bond.
Intermediate Formation: The pi bond breaks, and a tetrahedral amide anion intermediate is formed.
Protonation: An aqueous or acidic workup provides a proton to the nitrogen, yielding the final amine product.
Proton Transfer and Water Elimination in Imine Formation
The formation of this compound from 3-pentanone (B124093) and ethylamine (B1201723) is a reversible, acid-catalyzed reaction that proceeds through a key tetrahedral intermediate known as a carbinolamine (or hemiaminal). masterorganicchemistry.comlibretexts.org The mechanism involves a sequence of nucleophilic addition, proton transfers, and finally, elimination of a water molecule. libretexts.orglibretexts.org
The process begins with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 3-pentanone. libretexts.orgnews-medical.net This is followed by a series of proton transfers. An intramolecular or solvent-mediated proton transfer from the nitrogen to the oxygen atom yields the neutral carbinolamine intermediate. libretexts.orgkhanacademy.org
For the reaction to proceed to the imine, the hydroxyl group of the carbinolamine must be eliminated. Since the hydroxide (B78521) ion (OH-) is a poor leaving group, an acid catalyst is required to protonate the oxygen, converting it into a much better leaving group: water (H2O). libretexts.orgnews-medical.net The lone pair of electrons on the nitrogen then helps to expel the water molecule, forming a C=N double bond and generating an intermediate known as an iminium ion. libretexts.org The final step is the deprotonation of the nitrogen by a base (like water or another amine molecule) to give the neutral this compound and regenerate the acid catalyst. libretexts.org
Kinetics and pH Dependence of Imine Formation and Hydrolysis
The rates of both formation and hydrolysis of this compound are highly dependent on the pH of the solution. masterorganicchemistry.commasterorganicchemistry.com The reaction rate typically exhibits a bell-shaped curve when plotted against pH, with the maximum rate generally observed in weakly acidic conditions, often around pH 4-5. libretexts.orglibretexts.orglibretexts.org
This pH dependence arises from the dual role of acid catalysis in the reaction mechanism. libretexts.orglibretexts.org
At high pH (basic conditions): There is insufficient acid to protonate the carbinolamine's hydroxyl group. libretexts.org This makes the elimination of water, which is often the rate-determining step, very slow. masterorganicchemistry.comarkat-usa.org
At low pH (strongly acidic conditions): Most of the ethylamine nucleophile exists in its protonated, non-nucleophilic ammonium (B1175870) form (CH3CH2NH3+). libretexts.orglibretexts.org This significantly slows down or prevents the initial nucleophilic attack on the carbonyl carbon, which becomes the rate-limiting step. masterorganicchemistry.com
Therefore, an optimal pH is a compromise: acidic enough to facilitate the dehydration of the carbinolamine intermediate but not so acidic that it deactivates the amine nucleophile. libretexts.orgarkat-usa.org
| pH Range | Effect on Reactants | Rate-Determining Step | Overall Reaction Rate |
| High pH (> 7) | Amine is nucleophilic. | Dehydration of carbinolamine (slow due to lack of acid catalysis). | Slow |
| Optimal pH (≈ 4-5) | Sufficient amine is nucleophilic; sufficient acid catalyst is present. | Balance between addition and elimination. | Maximum |
| Low pH (< 3) | Amine is protonated and non-nucleophilic. | Nucleophilic attack of amine on carbonyl. | Slow |
Mechanistic Studies of Imine Hydrolysis Pathways
The hydrolysis of this compound back to 3-pentanone and ethylamine is the microscopic reverse of its formation and is also typically facilitated by an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through the same carbinolamine and iminium ion intermediates. masterorganicchemistry.comyoutube.com
Under acidic conditions, the mechanism is initiated by the protonation of the imine nitrogen. masterorganicchemistry.com This forms an iminium ion, which significantly increases the electrophilicity of the carbon atom. youtube.com A water molecule, acting as a nucleophile, then attacks this activated carbon, breaking the C=N pi bond and forming a protonated carbinolamine. masterorganicchemistry.com A subsequent proton transfer from the oxygen to the nitrogen atom occurs. This converts the ethylamino group into a good leaving group (ethylamine). The lone pair on the hydroxyl oxygen assists in the elimination of ethylamine, forming a protonated carbonyl group. Finally, deprotonation of this oxonium ion by water or another base yields the final product, 3-pentanone, and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com
In neutral or basic conditions, hydrolysis can still occur, but the mechanism changes. Under these conditions, the rate-determining step is typically the direct attack of a water molecule or hydroxide ion on the neutral imine carbon. masterorganicchemistry.com
Pathways of Radical Addition to Iminium Species
While less common than nucleophilic additions, radical additions can occur with iminium species, which are the protonated or alkylated forms of imines. The formation of an N-ethylpentan-3-iminium ion, for instance by protonation with an acid, makes the C=N bond more susceptible to attack. Radical additions can be initiated through various methods, including single-electron transfer (SET) from a reductant or via photoredox catalysis.
In a typical pathway, an electron is transferred to the iminium ion, generating a nitrogen-centered radical cation or, more commonly, an α-amino radical. This highly reactive radical intermediate can then be trapped by a radical acceptor or participate in subsequent propagation steps. These pathways are crucial in modern synthetic chemistry for forming complex amine structures under mild conditions.
Reductive Amination Mechanisms
Reductive amination is a powerful synthetic method to produce amines. It involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine, all in one pot. masterorganicchemistry.com For this compound, this process would involve reacting 3-pentanone with ethylamine to form the imine, which is then reduced to yield N-ethylpentan-3-amine.
The key to a successful reductive amination is the choice of a reducing agent that is selective for the imine (or more accurately, the iminium ion) over the starting ketone. masterorganicchemistry.com Common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
The mechanism under weakly acidic conditions (pH ~6) proceeds as follows:
Imine/Iminium Formation: 3-pentanone and ethylamine reversibly form this compound, which exists in equilibrium with its protonated form, the iminium ion. masterorganicchemistry.com
Hydride Reduction: The reducing agent, such as NaBH3CN, delivers a hydride ion (H-) to the electrophilic carbon of the iminium ion. masterorganicchemistry.com Iminium ions are significantly more reactive towards hydride reduction than the neutral ketone, allowing for high selectivity. masterorganicchemistry.commasterorganicchemistry.com
Amine Product: This nucleophilic addition of the hydride reduces the C=N bond to a C-N single bond, yielding the final N-ethylpentan-3-amine product. organic-chemistry.org
Catalytic hydrogenation, using H2 gas and a metal catalyst (e.g., Pd/C or Raney Nickel), is another effective method for reducing the imine to the amine. nih.gov
Transimination and Imine Metathesis Processes
Transimination, or imine exchange, is a process where an existing imine reacts with a different amine to form a new imine and release the original amine. researchgate.net Similarly, reaction with a different carbonyl compound can lead to an exchange of the carbonyl component. These reactions are typically catalyzed by acid and are driven by equilibrium. researchgate.net
The mechanism for transimination involving this compound and a new primary amine (R'-NH2) would proceed through nucleophilic attack of the new amine on the imine carbon. This can occur via a four-membered cyclic transition state or through a stepwise addition-elimination pathway involving a diaminal intermediate (a molecule with two amino groups on the same carbon). researchgate.netsemanticscholar.org The equilibrium can be shifted towards the desired product by using an excess of the new amine or by removing one of the products from the reaction mixture.
Imine metathesis is a related process involving the exchange of substituents between two different imine molecules. semanticscholar.org These dynamic covalent reactions are reversible and allow for the shuffling of both the amine and carbonyl-derived portions of the imines, often proceeding through concerted, four-centered transition states. researchgate.net
Computational and Theoretical Investigations of N Ethylpentan 3 Imine
Density Functional Theory (DFT) Calculations
Density Functional Theory (D) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations for N-ethylpentan-3-imine involve the determination of the molecule's ground-state energy and electron density, from which a wide range of chemical properties can be derived.
The first step in a computational study is typically geometric optimization. Using a specified level of theory, such as B3LYP with a 6-311G(d,p) basis set, the algorithm systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of this compound. dergipark.org.tr
Once the optimized geometry is obtained, the electronic structure can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. shd-pub.org.rs For this compound, the electron density in the HOMO is expected to be localized primarily on the nitrogen atom, reflecting its electron-donating character.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | 1.15 |
Note: The values presented are representative and derived from typical DFT calculations for similar aliphatic imines.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. Comparing the calculated vibrational spectrum with experimental data can aid in the assignment of spectral bands and confirm the molecular structure. researchgate.netscirp.org
Similarly, electronic spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For an aliphatic imine like this compound, the primary electronic transition is typically a weak n → π* transition involving the lone pair of electrons on the nitrogen atom and the pi-antibonding orbital of the C=N double bond.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Symmetric Stretch | C-H (in CH₃) | 2975 |
| Asymmetric Stretch | C-H (in CH₂) | 2940 |
| Stretching | C=N | 1665 |
Note: These are unscaled theoretical frequencies. For direct comparison with experimental spectra, a scaling factor is typically applied.
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemical calculation. researchgate.netuni-muenchen.de This analysis provides a quantitative picture of the electron distribution and helps to identify electrostatic interactions within the molecule. researchgate.net In this compound, the Mulliken charge analysis is expected to show a significant negative charge on the nitrogen atom due to its high electronegativity. Conversely, the imine carbon atom and the hydrogen atoms attached to the ethyl and pentanyl groups will exhibit positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and intermolecular interactions. researchgate.net
Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Element | Mulliken Charge (a.u.) |
|---|---|---|
| N1 | Nitrogen | -0.58 |
| C2 (Imine C) | Carbon | 0.45 |
| C3 (Ethyl C) | Carbon | -0.21 |
Note: Values are representative and illustrate the expected charge distribution.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orguni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. wolfram.com The MEP surface is color-coded to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.net For this compound, the MEP map would clearly show the most negative potential localized around the lone pair of the imine nitrogen atom. This region is the primary site for protonation and interaction with electrophiles. The areas around the hydrogen atoms would show positive potential.
Mechanistic Insights from Computational Modeling
Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. It allows for the elucidation of reaction pathways and the characterization of transient species like transition states.
Computational modeling can be used to map the potential energy surface of a chemical reaction, such as the hydrolysis or reduction of the imine group in this compound. A key objective of such studies is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the geometry of the reacting species at the point of maximum energy, and its energy determines the activation energy (Ea) of the reaction. mdpi.com
For instance, in the acid-catalyzed hydrolysis of this compound, a computational study could model the initial protonation of the imine nitrogen, followed by the nucleophilic attack of a water molecule on the imine carbon. The transition state for this nucleophilic addition step would be characterized and its energy calculated. By comparing the energies of reactants, transition states, and products, a complete energy profile for the reaction pathway can be constructed, providing fundamental insights into the reaction kinetics and mechanism.
Table 4: Hypothetical Calculated Energies for a Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + H₂O | 0.0 |
| Transition State | Nucleophilic attack of H₂O | +25.5 |
Note: These values are hypothetical for a generic hydrolysis reaction to illustrate the concept of a calculated reaction profile.
Solvation Effects on Reaction Equilibria and Kinetics
For instance, in reactions such as cycloadditions involving imines, the polarity of the solvent can significantly affect the stereoselectivity of the products. Theoretical calculations have revealed that solvents capable of forming strong hydrogen bonds or having large dielectric constants can stabilize polar transition states, thus accelerating reactions that proceed through such intermediates.
To illustrate the magnitude of solvation effects on reaction equilibria, consider a hypothetical hydrolysis reaction of a simple aliphatic imine, analogous to this compound. The calculated Gibbs free energy of reaction (ΔG_rxn) in different solvents demonstrates the thermodynamic shift in the equilibrium position.
Table 1: Calculated Gibbs Free Energy of Reaction (ΔG_rxn) for the Hydrolysis of a Model Aliphatic Imine in Various Solvents.
| Solvent | Dielectric Constant (ε) | Calculated ΔG_rxn (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | +5.2 |
| n-Hexane | 1.88 | +3.1 |
| Dichloromethane | 8.93 | -1.5 |
| Acetonitrile | 37.5 | -4.8 |
| Water | 78.4 | -7.9 |
Note: The data in this table is illustrative and based on computational studies of simple aliphatic imines, not specifically this compound.
The trend in the table indicates that as the solvent polarity increases, the hydrolysis reaction becomes more thermodynamically favorable. This is a common observation for reactions where the products are more polar than the reactants.
Theoretical Studies on Tautomeric Equilibria in Imine Systems
Imines that have at least one α-hydrogen atom can exist in equilibrium with their tautomeric enamine form. The position of this imine-enamine equilibrium is sensitive to electronic and steric factors within the molecule, as well as to the surrounding solvent medium. Quantum chemical calculations are a powerful tool for predicting the relative stabilities of these tautomers and understanding the factors that govern their interconversion.
For a simple aliphatic imine like this compound, the imine form is generally expected to be thermodynamically more stable than the enamine form. This is primarily due to the greater bond strength of the carbon-nitrogen double bond (C=N) compared to the carbon-carbon double bond (C=C) in the enamine.
However, the solvent can influence this equilibrium. Polar solvents and those capable of acting as hydrogen bond donors or acceptors can stabilize one tautomer over the other. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these solvent effects.
Table 2: Calculated Relative Energies (ΔE) of the Imine and Enamine Tautomers of a Model Acyclic Imine in Different Solvents.
| Solvent | Imine Relative Energy (kcal/mol) | Enamine Relative Energy (kcal/mol) | Equilibrium Constant (K_eq) |
|---|---|---|---|
| Gas Phase | 0.0 | +2.5 | 0.015 |
| Chloroform | 0.0 | +1.8 | 0.047 |
| Methanol | 0.0 | +1.2 | 0.132 |
| DMSO | 0.0 | +0.9 | 0.220 |
Note: The data in this table is illustrative and based on computational studies of simple acyclic imines, not specifically this compound. The imine form is set as the reference with a relative energy of 0.0 kcal/mol.
The data suggest that while the imine form remains the more stable tautomer in all environments, the energy difference between the tautomers decreases in more polar solvents, leading to a slight shift in the equilibrium towards the enamine form.
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ, etc.).
For a molecule to exhibit a significant second-order NLO response (characterized by the first hyperpolarizability, β), it must possess a non-centrosymmetric charge distribution. While simple aliphatic imines like this compound are not typically associated with large NLO responses, the presence of the C=N bond does introduce a degree of electronic asymmetry.
Computational methods, such as DFT with appropriately chosen functionals and basis sets, can be used to calculate these properties. The predicted values can then be compared with those of known NLO materials to assess their potential.
Table 3: Calculated Nonlinear Optical Properties of a Model Aliphatic Imine.
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 1.5 D |
| Mean Polarizability (α) | 12.3 x 10-24 esu |
| First Hyperpolarizability (β) | 0.8 x 10-30 esu |
Note: The data in this table is illustrative and based on DFT calculations for a simple aliphatic imine, intended to provide a qualitative understanding of the expected NLO properties for a compound like this compound.
The calculated NLO properties for a simple aliphatic imine are expected to be modest. Significant enhancements in NLO response typically require the presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system, which are absent in this compound.
Catalytic Applications Involving Imine Compounds
Design and Application of Imine-Based Organocatalysts
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Imines, including aliphatic variants like N-ethylpentan-3-imine, can be pivotal in the design of organocatalysts. The reactivity of the imine functional group can be harnessed in several ways. For instance, in reactions such as aldol or Mannich reactions, chiral amines can condense with carbonyl compounds to form transient chiral iminium ions or enamines. While this compound itself is achiral, its derivatives, featuring chiral substituents on the ethyl or pentyl groups, could be designed as effective asymmetric organocatalysts.
The general principle involves the reversible formation of an iminium ion from a chiral secondary amine catalyst and a carbonyl compound. This activation lowers the LUMO of the α,β-unsaturated carbonyl compound, facilitating nucleophilic attack. The design of such catalysts often focuses on creating a well-defined chiral environment around the imine nitrogen to control the stereochemical outcome of the reaction. For aliphatic imines, the steric bulk of the substituents (ethyl and 3-pentyl groups in this compound) would play a crucial role in dictating the approach of the nucleophile.
| Catalyst Type | Mode of Activation | Potential Application for this compound Derivatives |
| Chiral Secondary Amines | Iminium ion formation | Asymmetric conjugate additions, cycloadditions |
| Chiral Primary Amines | Enamine formation | Asymmetric α-functionalization of carbonyls |
| Chiral Brønsted Acids | Protonation of the imine nitrogen | Asymmetric transfer hydrogenation |
Metal-Complex Catalysis
The nitrogen atom of the imine group in this compound possesses a lone pair of electrons that can coordinate to a variety of metal centers. This coordination is fundamental to the application of imine-containing molecules as ligands in metal-complex catalysis.
Asymmetric Catalysis Mediated by Chiral Imine Complexes
The development of chiral ligands for transition metal catalysts is a cornerstone of asymmetric synthesis. Chiral derivatives of this compound could serve as effective ligands in this context. The introduction of chirality, for instance, by using a chiral amine or ketone for its synthesis, would allow for the creation of a chiral environment around the metal center. These chiral metal-imine complexes can then mediate a variety of asymmetric transformations with high enantioselectivity. The steric and electronic properties of the ethyl and 3-pentyl groups would influence the stability and catalytic activity of the resulting metal complex. Successful asymmetric additions to imines have been achieved using a range of metal catalysts and chiral ligands.
Homogeneous Catalysis with Imine Ligands
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Imine-based ligands, including simple aliphatic imines, are widely used due to their straightforward synthesis and tunable properties. This compound can act as a ligand for various transition metals, such as rhodium, iridium, and ruthenium, to form active homogeneous catalysts for reactions like hydrogenation and hydroformylation. The stability and reactivity of these complexes can be fine-tuned by modifying the substituents on the imine. For instance, bulkier substituents can enhance selectivity by creating a more defined coordination sphere around the metal. Homogeneous hydrogenation of imines is a highly efficient method for synthesizing amines. researchgate.net
Heterogeneous Catalysis Employing Imine-Functionalized Materials
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, imine functionalities can be immobilized on solid supports. Materials such as silica, polymers, or metal-organic frameworks (MOFs) can be functionalized with imine groups. This compound or its derivatives could be covalently anchored to these materials. These imine-functionalized materials can then be used to chelate metal ions, creating solid-supported catalysts. Such heterogeneous catalysts are advantageous for industrial processes due to their ease of separation from the reaction mixture and potential for reuse.
| Support Material | Functionalization Method | Potential Catalytic Application |
| Silica Gel | Covalent attachment via silane coupling agents | Hydrogenation, oxidation |
| Polystyrene | Copolymerization with imine-containing monomers | C-C coupling reactions |
| MOFs | Post-synthetic modification of the organic linkers | Lewis acid catalysis |
Specific Catalytic Transformations (e.g., Hydrosilylation, Suzuki Coupling)
Imine ligands have proven to be effective in a variety of specific catalytic transformations. In hydrosilylation , the addition of a silicon-hydride bond across a double bond, imine-ligated metal complexes can catalyze the reduction of carbonyls and imines. nih.govresearchgate.net For instance, iron complexes bearing imine ligands have been successfully used for the hydrosilylation of alkenes. nih.gov
In Suzuki coupling , a palladium-catalyzed cross-coupling reaction, imine-based ligands can stabilize the palladium catalyst and facilitate the reaction. alfachemic.com Palladacycles formed from imine ligands are often highly active pre-catalysts for these reactions. mdpi.com While aromatic imines are more commonly studied in this context, the fundamental coordinating ability of the imine nitrogen in aliphatic imines like this compound suggests their potential utility.
Photoredox Catalysis in Imine Transformations
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. mdpi.com Imines are excellent substrates for photoredox-catalyzed transformations. nih.govresearchgate.net The imine C=N bond can act as an acceptor for photogenerated radicals. Alternatively, the imine itself can undergo single-electron reduction to form a radical anion, which can then participate in subsequent reactions. mdpi.com
For a simple aliphatic imine like this compound, photoredox catalysis could enable a range of transformations. For example, the radical alkylation of the imine carbon can lead to the synthesis of more complex amines. organic-chemistry.org This approach offers a milder alternative to traditional methods that often require stoichiometric organometallic reagents. The reaction typically involves a photocatalyst, such as an iridium or ruthenium complex, that becomes excited upon absorbing visible light and then initiates a single-electron transfer process.
| Photocatalyst | Radical Precursor | Transformation of this compound |
| [Ir(ppy)2(dtbbpy)]PF6 | Alkyl silicates | α-Alkylation |
| Ru(bpy)3Cl2 | Carboxylic acids | Decarboxylative alkylation |
| Eosin Y | Trialkylamines | Reductive coupling |
Electrocatalysis for Imine Synthesis and Reactions
Electrocatalysis is emerging as a powerful and sustainable strategy for the synthesis of imines, offering a green alternative to conventional chemical methods. This approach utilizes electrical energy to drive the oxidation of amines, often with higher efficiency and selectivity, while minimizing the generation of hazardous byproducts. Traditional methods for imine synthesis frequently rely on stoichiometric amounts of oxidants or high reaction temperatures, which can lead to low atom economy and significant waste. acs.org Electrochemical methods, in contrast, can proceed under mild conditions and offer precise control over the reaction by tuning parameters such as applied potential, electrode material, and electrolyte composition. acs.org
The electrochemical oxidation of amines to imines is a key area of interest in organic electrochemistry, providing a more sustainable pathway to these valuable chemical intermediates. acs.org Imines are crucial building blocks in the synthesis of a wide range of compounds for pharmaceuticals, agrochemicals, and materials science. acs.orgresearchgate.net Electrocatalysis facilitates these transformations, often employing non-precious metal catalysts, which is a significant advantage over some traditional catalytic systems that require transition or even precious metals. acs.org
Research in this field focuses on developing innovative electrode materials, understanding reaction mechanisms, and optimizing conditions to maximize yield and Faradaic efficiency (FE), which is a measure of how efficiently charge is transferred in an electrochemical system to produce the desired product. acs.org
Detailed Research Findings
Recent advancements have highlighted the efficacy of various electrocatalytic systems for amine oxidation to form imines. For instance, studies have explored the use of modified electrodes and different electrolytes to enhance reaction performance.
In one study, the self-oxidative coupling of benzylamine was achieved under a constant voltage of 5 V using tetraethylammonium bromide (TEAB) as the electrolyte, demonstrating a method for imine synthesis. acs.org Another approach involved an electrochemical N-formylation of amines where glyoxylic acid was condensed with aniline to form an imine intermediate, a process promoted by a Lewis acid like NiCl₂. nih.gov
The development of novel catalyst materials is central to advancing electrocatalytic imine synthesis. For example, self-supporting Fe–Ni₃S₂ electrocatalysts have been shown to achieve 100% selective nitrile evolution, a reaction class related to imine synthesis, at low potentials with very high Faradaic efficiency. acs.org While specific research on the electrocatalytic synthesis of this compound is not detailed in the reviewed literature, the general principles and catalytic systems developed for other amines provide a foundational framework for its potential synthesis.
The following tables summarize findings from various studies on the electrocatalytic synthesis of imine compounds, showcasing the catalysts, conditions, and performance metrics.
| Catalyst/Electrode | Electrolyte | Voltage (V) | Reaction Time (h) | Key Finding | Reference |
|---|---|---|---|---|---|
| Stainless Steel Mesh (SSM) | Tetraethylammonium bromide (TEAB) | 5 | 10 | Successful self-oxidative coupling of benzylamine. | acs.org |
| Not Specified | Tetrabutylammonium perchlorate (TBAP) | Not Specified | Not Specified | Proposed reaction mechanism for electrochemical oxidation. | acs.org |
| Reaction Type | Catalyst | Starting Materials | Intermediate/Product | Promoter/Conditions | Reference |
|---|---|---|---|---|---|
| N-formylation | Copper acetate (as oxidant) | Amines, Glyoxylic acid | Imine intermediate | NiCl₂ (Lewis acid) | nih.gov |
| Nitrile Evolution | Fe–Ni₃S₂ | Amines | Nitriles | Low potential, 100% selectivity | acs.org |
The proposed mechanism for the electrochemical oxidation of amines, such as benzylamine, often involves the generation of a high-valent metal species at the anode, which then facilitates the oxidation of the amine to an imine intermediate. acs.orgnih.gov The choice of electrode material, including modifications with nanoparticles or metal-organic frameworks (MOFs), plays a crucial role in improving the efficiency and selectivity of these reactions. acs.org
While the direct electrocatalytic synthesis of this compound has not been specifically documented in the surveyed literature, the established methodologies for the electrochemical oxidation of other primary and secondary amines provide a strong basis for developing a synthetic route for this and other aliphatic imines. Future research could focus on adapting these existing protocols to substrates like N-ethylpentan-3-amine and optimizing the reaction conditions to achieve high yields and selectivity.
Coordination Chemistry and Ligand Design with Imine Moieties
Classification and Design Principles of Imine Ligands (Monodentate, Bidentate, Polydentate)
The classification of imine ligands is determined by their denticity, which refers to the number of donor atoms that can simultaneously bind to a central metal ion. uomustansiriyah.edu.iquomustansiriyah.edu.iq This classification is crucial as it dictates the structure and stability of the resulting metal complex.
Monodentate Ligands : These ligands possess a single donor atom and bind to a metal at only one site. uomustansiriyah.edu.iq N-ethylpentan-3-imine, with its single C=N group, is a classic example of a monodentate ligand, coordinating through the lone pair of electrons on the imine nitrogen. alfachemic.com
Bidentate Ligands : Containing two donor atoms, these ligands can form a chelate ring with the metal ion. byjus.com The formation of stable five- or six-membered rings is a significant driving force in the stability of these complexes. byjus.combiointerfaceresearch.com
Polydentate Ligands : Ligands with three or more donor sites are termed polydentate (e.g., tridentate, tetradentate). alfachemic.comuomustansiriyah.edu.iq
The design of imine ligands is a cornerstone of modern coordination chemistry, allowing for the precise tuning of a metal complex's properties. biointerfaceresearch.com By systematically altering the substituents on the amine and carbonyl precursors, chemists can modify both the electronic and steric characteristics of the resulting imine ligand to achieve desired stability, reactivity, and catalytic activity in the final metal complex. alfachemic.comresearchgate.net
| Ligand Type | Number of Donor Atoms | Example Bonding Mode with Metal (M) |
| Monodentate | One | A single point of attachment, as expected for this compound. |
| Bidentate | Two | Forms a chelate ring, enhancing complex stability. |
| Polydentate | Three or more | Wraps around the metal center, creating a highly stable complex. |
Synthesis and Characterization of Imine-Metal Complexes
The synthesis of metal complexes involving imine ligands typically follows a direct reaction between the imine and a suitable metal salt in an appropriate solvent. union.eduproquest.com The imine ligand can either be pre-synthesized and isolated or generated in situ by reacting a primary amine with an aldehyde or ketone in the presence of the metal ion. researchgate.net
Once synthesized, a suite of analytical techniques is employed to confirm the formation of the complex and elucidate its structure. proquest.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to confirm the coordination of the imine nitrogen to the metal. A characteristic shift in the C=N stretching frequency (ν(C=N)) in the complex compared to the free ligand is indicative of bond formation. proquest.comrroij.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the structure of diamagnetic complexes in solution. union.edurroij.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the complex, which can be used to study its formation and electronic structure. proquest.comresearchgate.net
Elemental Analysis : This analysis confirms the empirical formula of the synthesized complex, verifying its stoichiometry. union.edu
Table of Characterization Techniques for Imine-Metal Complexes
| Technique | Information Obtained |
|---|---|
| FTIR Spectroscopy | Confirmation of ligand coordination via shifts in C=N stretching frequency. |
| NMR Spectroscopy | Elucidation of the solution-state structure of the complex. |
| UV-Vis Spectroscopy | Details on electronic properties and complex formation. |
| X-ray Crystallography | Precise solid-state structure, including bond lengths and angles. |
| Elemental Analysis | Verification of the stoichiometric composition of the complex. |
Elucidation of Coordination Modes and Geometries
The way an imine ligand binds to a metal is known as its coordination mode, which in turn influences the final geometry of the complex. nih.gov For a simple ligand like this compound, a monodentate coordination mode through the imine nitrogen is expected. alfachemic.comnih.gov More complex imine ligands that contain additional donor groups can exhibit bidentate or polydentate coordination, leading to chelation. proquest.com
The coordination geometry around the metal center is dictated by several factors, including the metal's identity, oxidation state, coordination number, and the ligand's specific steric and electronic profile. mdpi.commdpi.com Common geometries observed for metal complexes with imine ligands include:
Octahedral
Square-Planar
Tetrahedral
Trigonal Bipyramidal mdpi.com
Unambiguous determination of these geometries is most reliably achieved through single-crystal X-ray diffraction. mdpi.com
Influence of Electronic and Steric Environments of Imine Ligands on Coordination
The stability and reactivity of an imine-metal complex are profoundly influenced by the electronic and steric properties of the ligand. alfachemic.combiointerfaceresearch.com
Electronic Effects : The nature of the substituents on the imine backbone dictates the electron density on the donor nitrogen atom. rsc.orgresearchgate.net Electron-donating groups increase the Lewis basicity of the nitrogen, strengthening its bond to the metal center. rsc.org Conversely, electron-withdrawing groups can decrease the donor strength of the nitrogen, potentially weakening the metal-ligand interaction. figshare.com
Applications of Imine-Metal Complexes in Industrial Material Preparation
The tunability of imine ligands has led to the application of their metal complexes in various industrial processes, particularly in the synthesis of materials. alfachemic.com
Olefin Polymerization : Late transition metal complexes, particularly those of iron, nickel, and cobalt, featuring imine ligands are effective catalysts for the polymerization of olefins such as ethylene. alfachemic.com The structure of the imine ligand can be modified to control the molecular weight, branching, and other properties of the resulting polyethylene. alfachemic.comncl.res.in
Fluorescent Materials : Complexes of polydentate imine ligands with heavy metals like platinum or rhodium can exhibit strong luminescence. alfachemic.com These materials are researched and used for the fabrication of organic light-emitting devices (OLEDs). nih.govalfachemic.com
Specialty Materials : Imine-metal complexes have also been investigated for their potential use in materials with specific thermal or magnetic properties. alfachemic.com
Summary of Industrial Applications
| Application Area | Metal Type (Examples) | Function of Imine Complex |
|---|---|---|
| Polymer Synthesis | Fe, Co, Ni | Catalyst for olefin polymerization. |
| OLEDs | Pt, Rh | Phosphorescent dopants in light-emitting layers. |
| Functional Materials | Various transition metals | Precursors for materials with unique thermal or magnetic characteristics. |
Imine-Based Metal Complexes as Model Systems for Biological Oxygen Carriers
In biological systems, proteins like hemoglobin and myoglobin (B1173299) use a central metal ion (iron) to reversibly bind and transport molecular oxygen. biointerfaceresearch.com Synthetic coordination complexes are frequently designed to mimic this function, providing valuable insights into the fundamental mechanisms of oxygen binding. tamu.edunih.gov
Cobalt(II) complexes with various organic ligands, including imines (often as part of larger Schiff base structures), have been extensively studied as synthetic oxygen carriers. tamu.edumdpi.com These model systems can reversibly bind O₂, and their study helps to elucidate the key electronic and structural requirements for this process. mdpi.com Research on these synthetic analogues contributes to a deeper understanding of biological processes and can inform the design of new materials for oxygen storage or activation. biointerfaceresearch.com
Photochemical Transformations of Imine Compounds
Photoinduced Radical Reactions and N-Centered Radical Generation
The absorption of light by an imine promotes an electron from a non-bonding orbital (n) on the nitrogen atom to an antibonding pi-star (π) orbital of the C=N double bond. This process generates an S1(n,π) excited state, which possesses the character of an N-centered radical. nih.govresearchgate.net This photo-generated N-centered radical is a key reactive intermediate that initiates a cascade of bond-forming events. The formation of this radical species is a fundamental step that enables a variety of subsequent chemical transformations, leveraging the unique reactivity of the excited state Schiff base. researchgate.net
The generation of radical intermediates through photochemical methods is often advantageous as it can avoid the use of toxic or hazardous reagents. rsc.org Two primary pathways lead to the formation of these radicals: direct electronic excitation of the substrate by light absorption, and the application of photoredox catalysis, which has significantly advanced this field of research. rsc.org
Once the N-centered radical is formed via photoexcitation, it can participate in intramolecular reactions, most notably hydrogen atom transfer (HAT). In this process, the nitrogen radical abstracts a hydrogen atom from a C-H bond elsewhere in the same molecule. This step is crucial as it relocates the radical center from the nitrogen to a carbon atom, creating a carbon-centered radical.
A computational study by Hoffmann et al. investigated the photochemically induced intramolecular hydrogen atom transfer in cyclic imines. researchgate.netfigshare.com Their findings suggest that after the electronic excitation of the imine, an intramolecular hydrogen atom transfer occurs, leading to a triplet diradical intermediate. figshare.com Following intersystem crossing, the resulting zwitterionic intermediate undergoes cyclization to yield the final products. figshare.com This cyclization can result in the formation of either a new carbon-carbon (C-C) bond or a new carbon-nitrogen (C-N) bond, leading to diverse heterocyclic structures. researchgate.netfigshare.comacs.org This strategy has been employed to convert poly-functional substrates into complex products, which is particularly significant for the synthesis of biologically active heterocyclic compounds. researchgate.netrsc.org
A notable example involves a masked N-centered radical strategy where the photoexcited imine facilitates the homolytic fragmentation of an adjacent cyclopropane (B1198618) ring. This triggers a radical cyclization sequence, forming two new C-C bonds and leading to complex structures like 1-aminonorbornanes. researchgate.netdntb.gov.ua
| Substrate Type | Reaction Description | Product Type | Ref. |
| Cyclic Imines | Photochemically induced intramolecular hydrogen atom transfer followed by cyclization. | Heterocycles with new C-C or C-N bonds | figshare.comacs.org |
| Cyclopropyl Imines | Photoexcited imine initiates homolytic cleavage of the cyclopropane ring, followed by a radical cyclization cascade. | (Hetero)aryl-fused 1-aminonorbornanes | nih.govresearchgate.net |
| Pseudo-oxazolones | Intramolecular hydrogen atom transfer induced by light absorption leads to radical cyclization. | Complex heterocyclic structures | researchgate.net |
Photoredox Catalysis for Imine-Derived Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.comnih.gov This methodology has been successfully applied to imine chemistry, redesigning the traditional reactivity of imines by accessing versatile radical intermediates. mdpi.com In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, leading to the formation of radicals that can react with imines.
Two principal pathways are recognized in the photocatalytic functionalization of imines:
Alkyl Radical Addition (Pathway A) : The photocatalyst, upon excitation, generates a nucleophilic alkyl radical from a suitable precursor, such as an ammonium (B1175870) alkyl bis(catecholato)silicate or a carboxylic acid. mdpi.comnih.gov This alkyl radical then adds to the electrophilic carbon of the imine double bond, forming a new C-C bond and resulting in an α-amino radical. mdpi.com This approach provides a versatile and functional-group-tolerant method for the alkylation of imines. nih.gov
Single-Electron Reduction of Imines (Pathway B) : Alternatively, the photocatalyst can directly reduce the imine through a single-electron transfer event. This generates a radical anion intermediate, which exists in resonance as an α-amino radical. mdpi.com This α-amino radical species can then engage in various reactions, such as radical-radical couplings or acting as a nucleophile, a reactivity complementary to its electrophilic imine precursor. mdpi.com This pathway can be challenging for neutral imines due to their high reduction potentials, often requiring assistance from co-catalysts or additives. mdpi.com
Various photocatalysts, including iridium and ruthenium complexes as well as organic dyes, have been utilized to mediate these transformations. mdpi.comrsc.org The choice of photocatalyst is critical as its redox potentials must be suitable to interact with the chosen radical precursor or the imine substrate. rsc.org
| Catalysis Strategy | Radical Generation Method | Imine Transformation | Result | Ref. |
| Photoredox Catalysis | SET oxidation of ammonium alkyl bis(catecholato)silicates. | Alkyl radical addition to the imine. | C-C bond formation; synthesis of complex amines. | nih.gov |
| Photoredox Catalysis | Single-electron reduction of the imine by an excited photocatalyst. | Generation of an α-amino radical intermediate. | Radical-radical couplings; nucleophilic additions. | mdpi.com |
| Dual Catalysis | Photoredox generation of an N-centered radical. | Enantioselective α-amination of aldehydes (via enamine intermediate). | Synthesis of chiral α-aminated aldehydes. | nih.gov |
Stereochemical Control in Photochemical Imine Reactions
Achieving high levels of stereocontrol is a significant challenge in radical reactions due to the often-planar geometry of radical intermediates. However, several strategies have been developed to induce stereoselectivity in photochemical reactions involving imines.
One effective approach is the use of chiral auxiliaries . For instance, N-sulfinyl imines, which contain a chiral sulfinyl group attached to the nitrogen, have been used to achieve diastereoselective radical additions. mdpi.com The chiral auxiliary directs the incoming radical to one face of the imine, controlling the stereochemistry of the newly formed stereocenter. rsc.org
Another powerful strategy is the combination of photoredox catalysis with another chiral catalytic system , a concept known as dual catalysis. This can involve:
Chiral Lewis Acid Catalysis : A chiral Lewis acid can coordinate to the imine, creating a defined chiral environment that influences the trajectory of the radical attack. mdpi.com
Enamine Catalysis : In reactions involving aldehydes or ketones, a chiral secondary amine can react to form a transient chiral enamine. This enamine can then react with a photochemically generated radical species in a highly stereocontrolled manner. nih.gov
Chiral Brønsted Acid Catalysis : Chiral phosphoric acids have been used in cooperative catalysis systems to achieve enantioselective C-H functionalization of N-heteroarenes via a Minisci-type radical process. researchgate.net
The success of these methods depends on the careful selection of the photocatalyst, the chiral catalyst, and the reaction conditions to ensure that the stereochemistry-determining step proceeds with high fidelity. rsc.orgnih.gov
Applications of Flow Photochemistry and Microreactors in Imine Synthesis
Traditional photochemical reactions performed in batch reactors often suffer from limitations imposed by the Beer-Lambert law, which dictates that light intensity decreases exponentially as it passes through a medium. goflow.at This leads to inefficient and non-uniform irradiation, especially on a larger scale, often resulting in longer reaction times and the formation of byproducts due to over-irradiation of the solution near the light source. goflow.at
Flow photochemistry , utilizing microreactors, offers a compelling solution to these problems. nih.gov Microreactors feature channels with very small dimensions (typically sub-millimeter), which provides a short path length for light. goflow.atresearchgate.net This key feature ensures:
Uniform Irradiation : The entire reaction mixture receives a consistent and uniform dose of light, leading to more efficient and selective reactions. goflow.at
Enhanced Efficiency : Reactions can be significantly accelerated, reducing reaction times from hours to minutes. goflow.at
Improved Safety and Scalability : The small reaction volumes enhance heat dissipation and improve safety. Scaling up is achieved by "numbering-up" (running multiple reactors in parallel) rather than increasing the reactor size, which maintains the optimal reaction conditions. researchgate.net
This technology has been successfully applied to imine photochemistry. For example, a masked N-centered radical strategy for converting cyclopropylimines into 1-aminonorbornanes was shown to operate efficiently in a continuous flow system, highlighting the potential for translating such methodologies beyond academic laboratories. researchgate.netdntb.gov.ua The combination of microflow technology with photochemistry is considered a green and sustainable approach, offering precise control over reaction parameters. nih.govnih.gov
Photochemical Cycloaddition Reactions Involving Imines
In addition to radical cyclizations, photoexcited imines can participate in cycloaddition reactions with other unsaturated molecules, providing direct routes to various cyclic structures. The organic photochemistry of imines often combines aspects of both carbonyl and alkene photochemistry. researchgate.net
One of the characteristic reactions is the [2+2] photocycloaddition between an imine and an alkene to form an azetidine (B1206935) ring. However, these reactions are generally less common and efficient compared to the analogous Paternò–Büchi reaction of carbonyl compounds. lookchem.com Success in these reactions often requires the imine moiety to be constrained within a five- or six-membered ring. lookchem.com
More recently, photochemical formal cycloadditions have been developed. These are not concerted pericyclic reactions but rather multi-step radical processes that yield a product structurally equivalent to a formal cycloaddition. A prime example is the photochemical formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes. nih.govacs.org In this reaction, the photoexcited imine initiates a radical ring-opening of the strained bicyclo[1.1.1]pentane system to generate a diradical intermediate. This intermediate is then trapped by an alkene, followed by a subsequent cyclization to yield a bicyclo[3.1.1]heptan-1-amine skeleton. acs.org This method represents a novel strategy for converting one bridged bicyclic system into another. acs.org
Electrochemical Transformations of Imine Compounds
Electrochemical Oxidation of Amine Precursors to Imines
No specific data was found for the electrochemical oxidation of N-ethylpentan-3-amine to N-ethylpentan-3-imine.
Electrochemical Reduction of Imines to Amines
No specific data was found for the electrochemical reduction of this compound.
Mechanistic Understanding of Electrochemical Imine Reactions
There are no specific mechanistic studies on the electrochemical reactions of this compound.
Innovations in Electrode Materials for Imine Electrochemistry
Information on electrode materials used specifically for the electrochemistry of this compound is not available.
Optimization of Electrochemical Reaction Conditions (e.g., Current Density, Temperature)
There is no literature on the optimization of electrochemical reaction conditions for this compound.
Multicomponent Reactions via Electrochemical Imine Generation
No multicomponent reactions involving the electrochemical generation of this compound have been reported.
Environmental Fate and Non Toxicological Degradation Pathways of Imine Compounds
Microbial Degradation Mechanisms
Microbial degradation represents a significant pathway for the breakdown of imine compounds in soil and aquatic environments. While specific studies on N-ethylpentan-3-imine are not extensively documented, research on analogous imine structures provides insight into the likely microbial degradation mechanisms.
Microorganisms, particularly soil bacteria, have been shown to metabolize imine compounds. For instance, bacteria from the genus Arthrobacter have been isolated from soil and demonstrated the ability to metabolize cyclic imines. eurekalert.org The enzymatic machinery of these microorganisms is key to the degradation process. One such enzyme identified is copper amine oxidase, which has been linked to the cleavage of the carbon-nitrogen double bond (C=N) characteristic of imines. eurekalert.org This enzymatic action typically involves a two-step mechanism to break the imine bond. eurekalert.org
The general process of microbial degradation of imines can be summarized as follows:
Enzymatic Attack: Microorganisms produce enzymes, such as oxidases and hydrolases, that target the imine functional group.
Cleavage of the C=N Bond: The primary step is the cleavage of the imine bond, which can lead to the formation of an aldehyde or ketone and a primary amine.
Further Metabolism: The resulting degradation products are typically less complex and can be further utilized by microorganisms as carbon and nitrogen sources, ultimately leading to mineralization.
The efficiency of microbial degradation is influenced by several environmental factors, including pH, temperature, oxygen availability, and the presence of other nutrients. The structure of the imine compound itself also plays a role, with factors like steric hindrance and the nature of the substituents on the carbon and nitrogen atoms affecting the rate of degradation.
| Factor | Influence on Degradation | Example/Note |
|---|---|---|
| Microbial Population | Presence of specific imine-degrading microorganisms is essential. | Arthrobacter sp. have been identified for cyclic imine degradation. eurekalert.org |
| Enzyme Activity | Enzymes like copper amine oxidase catalyze the cleavage of the C=N bond. eurekalert.org | The activity of these enzymes is substrate-specific. |
| Environmental Conditions | pH, temperature, and nutrient availability affect microbial growth and enzyme function. | Optimal conditions lead to enhanced degradation rates. |
| Compound Structure | The chemical structure of the imine affects its bioavailability and susceptibility to enzymatic attack. | Steric hindrance around the C=N bond can slow down degradation. |
Oxidative Cleavage Pathways in Environmental Systems
In the atmosphere, imine compounds are subject to oxidative cleavage, primarily initiated by reactions with hydroxyl (OH) radicals. acs.orgacs.orgresearchgate.nethelsinki.fi Although specific kinetic data for this compound is scarce, the general mechanisms of atmospheric oxidation of imines have been studied for simpler analogues like formaldimine and N-methylmethanimine. acs.orghelsinki.fi
The atmospheric oxidation of imines can proceed through several pathways:
H-abstraction: OH radicals can abstract a hydrogen atom from either the carbon or nitrogen atoms of the imine. Abstraction from a carbon atom adjacent to the nitrogen is often a major initial step. acs.orgresearchgate.nethelsinki.fi
OH radical addition: The OH radical can add to the carbon-terminus of the imine double bond, similar to the reaction with alkenes. acs.orghelsinki.fi Addition to the nitrogen-terminus is considered a minor pathway. acs.org
Following the initial reaction with OH radicals, a cascade of subsequent reactions occurs. For instance, H-abstraction from a carbon adjacent to the amine nitrogen can lead to the formation of a second imine function through an O2-addition/HO2-elimination pathway. acs.orgresearchgate.nethelsinki.fi The fate of the resulting radical intermediates can be complex and may lead to the formation of various oxidation products, including other imines, nitrosamines, and nitramines, particularly in high NOx environments. acs.orgresearchgate.nethelsinki.fi
| Reaction Pathway | Description | Potential Products |
|---|---|---|
| H-abstraction by OH radical | Removal of a hydrogen atom from the imine structure. acs.orgresearchgate.nethelsinki.fi | Alkyl or aminyl radicals, leading to further oxidation products. |
| OH radical addition | Addition of the OH radical to the C=N double bond. acs.orghelsinki.fi | β-OH aminyl radicals. helsinki.fi |
| Reaction with O2 | Subsequent reaction of radical intermediates with molecular oxygen. acs.org | Peroxyl radicals, leading to imines and HO2. acs.org |
| Reaction with NOx | Reaction of aminyl radicals with NO or NO2. acs.orghelsinki.fi | Nitrosamines and nitramines. acs.orgresearchgate.nethelsinki.fi |
Photolysis of Imine Structures
Photolysis, or the degradation of molecules by light, is another potential environmental fate pathway for imine compounds. The imine functional group contains a C=N double bond which can absorb ultraviolet (UV) radiation, leading to electronic excitation. nih.govwur.nlnih.gov This excited state can then undergo various photochemical reactions.
The photochemistry of imines can be complex and may involve:
Isomerization: Absorption of light can lead to E/Z (cis/trans) isomerization around the C=N double bond. researchgate.net
Radical Formation: The photoexcited imine can exhibit N-centered radical character, which can initiate further reactions such as bond fragmentation and cyclization. umich.edu
Indirect Photodegradation: In aqueous environments, imines can undergo indirect photodegradation sensitized by other substances present in the water, such as humic substances. nih.gov For related amine compounds, it has been shown that excited triplet states of humic substances can react via an electron transfer mechanism. nih.gov
The efficiency of photolysis depends on the absorption spectrum of the imine, the quantum yield of the photochemical reaction, and the intensity and wavelength of the incident light. The presence of photosensitizers in the environment can also significantly influence the rate of photodegradation.
| Photochemical Process | Description | Governing Factors |
|---|---|---|
| Direct Photolysis | Degradation initiated by the direct absorption of UV light by the imine. nih.gov | UV absorption spectrum, quantum yield, light intensity. |
| Isomerization | Light-induced conversion between E and Z isomers. researchgate.net | Wavelength of light, solvent polarity. |
| N-centered Radical Reactivity | Formation of a radical on the nitrogen atom in the excited state. umich.edu | Molecular structure, presence of abstractable hydrogens. |
| Indirect Photolysis | Degradation mediated by photosensitizers like humic substances. nih.gov | Concentration of sensitizers, water chemistry. |
Hydrolytic Stability and Environmental Hydrolysis
Hydrolysis is a key degradation pathway for imines in aqueous environments. The C=N double bond is susceptible to nucleophilic attack by water, leading to the cleavage of the imine back to its constituent aldehyde or ketone and primary amine. masterorganicchemistry.comnews-medical.netchemistrysteps.com This reaction is reversible, and the position of the equilibrium depends on the specific conditions. researchgate.netresearchgate.net
The rate of imine hydrolysis is highly dependent on the pH of the solution. researchgate.netthebrpi.orgresearchgate.net
Acidic Conditions: Hydrolysis is generally catalyzed by acid. masterorganicchemistry.comnews-medical.net Protonation of the imine nitrogen makes the carbon atom more electrophilic and thus more susceptible to attack by water. masterorganicchemistry.comchemistrysteps.com The rate of hydrolysis often increases as the pH decreases.
Neutral and Basic Conditions: Hydrolysis can also occur at neutral and alkaline pH, although the mechanism may differ. thebrpi.org At neutral pH, the attack of water is often the rate-determining step. masterorganicchemistry.com
The stability of an imine towards hydrolysis is also influenced by its structure. For example, cyclic imines may exhibit greater resistance to hydrolysis compared to their acyclic counterparts. nih.gov The presence of electron-withdrawing or electron-donating groups near the C=N bond can also affect the rate of hydrolysis. In environmental systems, the hydrolysis of this compound would lead to the formation of 3-pentanone (B124093) and ethylamine (B1201723). These smaller, more soluble molecules are then likely to undergo further degradation.
| Factor | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Low pH (Acidic) | Increases rate. masterorganicchemistry.comnews-medical.net | Protonation of the imine nitrogen enhances its electrophilicity. masterorganicchemistry.comchemistrysteps.com |
| Neutral pH | Moderate rate. | Nucleophilic attack by water is often rate-determining. masterorganicchemistry.com |
| High pH (Basic) | Variable, can be slower than in acidic conditions. | Attack by hydroxide (B78521) ion can occur. news-medical.net |
| Temperature | Increases rate. | Provides activation energy for the reaction. |
| Molecular Structure | Significant influence. | Steric hindrance can decrease the rate; electronic effects can alter the electrophilicity of the imine carbon. nih.gov |
Conclusion and Future Research Directions
Summary of Key Research Findings on Imine Chemistry
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental intermediates and building blocks in organic chemistry. redalyc.org Their reactivity, which is analogous to the carbonyl group but with distinct electronic properties, makes them highly versatile. redalyc.org Research has established imines as crucial participants in a vast array of chemical transformations.
Key areas of imine chemistry research include:
Synthesis of Nitrogen-Containing Heterocycles: Imines and their derivatives are recognized as key intermediates for synthesizing nitrogen heterocycles, which form the core of many alkaloids and biologically active molecules. nih.gov Cascade and multicomponent reactions involving imines allow for the rapid assembly of complex molecular frameworks from simple starting materials. nih.gov
Asymmetric Catalysis: The development of catalytic asymmetric reactions involving imines is a significant area of research. For instance, the ketimine Mannich reaction allows for the stereocontrolled synthesis of β-amino acids, which are important in medicinal chemistry. nih.govwikipedia.org Catalysts can be designed to control the chirality of the products, leading to enantiomerically enriched compounds. wikipedia.org
Dynamic Covalent Chemistry: The reversible nature of imine bond formation is exploited in dynamic covalent chemistry. This allows for the self-assembly of complex supramolecular structures like metal-organic polyhedra and cages, where the system can correct errors to arrive at the most thermodynamically stable product. researchgate.net
Versatile Reactivity: Imines can act as electrophiles, nucleophiles, dienophiles, or aza-dienes, depending on the reaction conditions and substituents. redalyc.org This diverse reactivity profile has been harnessed in numerous synthetic strategies, including additions, cycloadditions, and rearrangements. nih.gov The reactivity of the imine can be enhanced by attaching electron-withdrawing groups to the nitrogen atom or by using Lewis acid catalysts. redalyc.org
Ligand Chemistry: Imine-containing compounds, particularly Schiff bases, are excellent chelating ligands for a wide range of metal ions. researchgate.netresearchgate.net This property is central to their application in coordination chemistry, catalysis, and materials science. N-heterocyclic imines, for example, are used to stabilize electron-deficient main-group elements and reactive species. rsc.org
The table below summarizes some of the pivotal reaction types where imines are central intermediates.
| Reaction Type | Description | Significance in Synthesis |
| Mannich Reaction | An aminoalkylation reaction involving an amine, a carbonyl compound, and an active hydrogen compound. Imines are key intermediates. nih.govwikipedia.org | Creates carbon-carbon bonds and introduces a β-amino carbonyl moiety, crucial for natural product and pharmaceutical synthesis. wikipedia.org |
| Strecker Amino Acid Synthesis | A two-step procedure to synthesize amino acids from an aldehyde or ketone, involving the formation of an α-aminonitrile from an imine intermediate. | A foundational method for the synthesis of α-amino acids, the building blocks of proteins. |
| [4+2] Cycloaddition (Diels-Alder) | Imines can act as dienophiles or as part of the diene system (as aza-dienes) to form six-membered heterocyclic rings. nih.gov | Provides direct access to piperidine (B6355638) and other saturated nitrogen heterocycles common in bioactive molecules. nih.gov |
| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains portions of all reactants. nih.gov | Offers high efficiency and atom economy for rapidly building molecular complexity and creating diverse compound libraries. nih.gov |
| Reductive Amination | The conversion of a carbonyl group to an amine via an intermediate imine, which is reduced in situ. | One of the most common and versatile methods for synthesizing amines in organic chemistry. |
Emerging Trends and Challenges in N-ethylpentan-3-imine Research
Specific research on this compound is limited, presenting a landscape of open challenges and opportunities. As a simple, non-conjugated aliphatic ketimine, its study is subject to trends and difficulties inherent to this subclass of imines.
Emerging Trends:
Homogeneous Catalysis: A significant trend in modern chemistry is the use of simple, accessible molecules in novel catalytic cycles. This compound could be explored as a transient ligand or as a product in transition-metal-catalyzed reactions, such as hydroamination or alcohol amination.
Flow Chemistry: The synthesis and use of relatively unstable intermediates like aliphatic imines can be greatly facilitated by continuous flow reactors. This technology allows for precise control over reaction time and temperature, minimizing decomposition and enabling the safe handling of reactive species. Future research could focus on the on-demand generation and immediate use of this compound in multi-step flow syntheses.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Investigating the single-electron transfer (SET) properties of this compound could unlock novel reaction pathways, such as radical additions to the C=N bond.
Research Challenges:
Synthesis and Isolation: Aliphatic imines, particularly those derived from ketones, are often less stable than their aromatic counterparts. researchgate.net They are prone to hydrolysis, oligomerization, or tautomerization to the corresponding enamine. A primary challenge will be to develop robust, high-yielding synthetic protocols that allow for its isolation or, more practically, its in situ generation and use. researchgate.net
Reactivity Control: Compared to imines bearing activating groups (e.g., N-sulfonyl), this compound possesses a less electrophilic carbon atom. This lower reactivity can make nucleophilic additions challenging and may require harsh conditions or strong nucleophiles, limiting functional group tolerance. acs.org
Stereocontrol: The prochiral center at the imine carbon presents a challenge for asymmetric synthesis. Developing highly enantioselective catalytic methods for nucleophilic additions to simple aliphatic ketimines like this compound is a difficult but important goal for accessing chiral amines. nih.gov
Interdisciplinary Research Opportunities
The fundamental structure of this compound suggests several avenues for interdisciplinary collaboration, bridging organic synthesis with materials science, computational chemistry, and analytical sciences.
| Interdisciplinary Field | Potential Research Opportunity for this compound |
| Materials Science | As a precursor to polymers or as a modifier for surfaces. The nitrogen atom could be used to coordinate with metal nanoparticles or to functionalize surfaces through reductive amination, altering properties like hydrophobicity or adhesion. |
| Computational Chemistry | DFT calculations could be used to predict its reactivity, rationalize reaction outcomes observed experimentally, and model its interaction with catalysts. nih.govchemrxiv.org This could guide the design of experiments and accelerate the discovery of new reactions. |
| Analytical Chemistry | Development of new analytical methods for the detection and quantification of volatile organic compounds. Its simple structure could make it a useful standard for calibrating mass spectrometry or ion-mobility spectrometry instruments aimed at detecting nitrogen-containing compounds. |
| Prebiotic Chemistry | Simple imines are considered plausible intermediates in the prebiotic synthesis of amino acids and other essential biomolecules on early Earth. Studying the formation and reactivity of this compound under simulated prebiotic conditions could offer insights into the origins of life. |
| Chemical Engineering | Optimizing the industrial-scale synthesis of the corresponding amine (N-ethylpentan-3-amine) via reductive amination, where this compound would be a key intermediate. This involves reactor design, process optimization, and catalyst development. |
Q & A
Q. What are the optimal synthetic routes for N-ethylpentan-3-imine, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination of pentan-3-amine with ethyl ketones or aldehydes. Key variables include solvent choice (e.g., ethanol or dichloromethane), temperature control (typically 40–60°C), and catalysts like sodium cyanoborohydride. Yield optimization requires balancing stoichiometry and reaction time while monitoring byproducts via thin-layer chromatography (TLC) . For stereochemical control, chiral catalysts or enantioselective conditions may be necessary, as seen in analogous amine syntheses .
Q. How can researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm imine bond formation and substituent positions.
- High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) .
Q. What are the recommended storage conditions to ensure compound stability?
Store this compound under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) should be conducted to assess hydrolytic susceptibility, particularly at the imine bond .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or divergent yields)?
- Step 1: Replicate experiments to rule out procedural errors.
- Step 2: Analyze reaction intermediates via GC-MS or HPLC-MS to identify side reactions (e.g., over-reduction or oxidation).
- Step 3: Apply statistical tools (e.g., ANOVA) to evaluate variable interactions (e.g., temperature vs. catalyst loading) . Contradictions may arise from unaccounted moisture sensitivity or solvent impurities, as noted in analogous amine syntheses .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations: Model solvation effects and transition states for imine formation.
- Thermochemical data: Use NIST-recommended enthalpy and entropy values to refine reaction feasibility .
Q. How can researchers design robust assays to study the biological or catalytic activity of this compound?
- Control groups: Include negative (solvent-only) and positive controls (structurally related imines with known activity).
- Dose-response curves: Test concentrations spanning 3–5 orders of magnitude.
- Reproducibility: Use blinded analysis and randomized sample processing to mitigate bias. For enzymatic studies, validate assays with kinetic parameters (e.g., Km, Vmax) .
Methodological Considerations
Q. What statistical approaches are critical for analyzing structure-activity relationships (SAR) in imine derivatives?
- Multivariate regression: Correlate substituent electronic parameters (Hammett σ) with biological/catalytic activity.
- Principal component analysis (PCA): Reduce dimensionality in spectral or reactivity datasets .
- Error analysis: Report confidence intervals (95% CI) for key metrics (e.g., IC50) .
Q. How should researchers address discrepancies between experimental and computational data?
- Validate computational models with experimental benchmarks (e.g., comparing DFT-predicted vs. observed NMR shifts).
- Adjust solvent parameters in simulations to better reflect real conditions (e.g., dielectric constant of ethanol vs. water) .
- Re-examine assumptions (e.g., protonation states or tautomeric equilibria) that may differ between in silico and in vitro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
